![molecular formula C15H18ClN3O B11716833 5-{Octahydrocyclopenta[c]pyrrol-3a-yl}-3-phenyl-1,2,4-oxadiazole hydrochloride](/img/structure/B11716833.png)
5-{Octahydrocyclopenta[c]pyrrol-3a-yl}-3-phenyl-1,2,4-oxadiazole hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-{オクタヒドロシクロペンタ[c]ピロール-3a-イル}-3-フェニル-1,2,4-オキサジアゾール塩酸塩は、分子式C15H18ClN3O、分子量291.78 g/molの化学化合物です 。この化合物は、オキサジアゾール環、フェニル基、およびオクタヒドロシクロペンタ[c]ピロール部分を有するユニークな構造で知られています。それは主に、さまざまな科学分野の研究目的で使用されています。
準備方法
5-{オクタヒドロシクロペンタ[c]ピロール-3a-イル}-3-フェニル-1,2,4-オキサジアゾール塩酸塩の合成には、いくつかの手順が含まれます。 一般的な合成経路の1つは、次の手順を含みます :
オキサジアゾール環の形成: これは、適切なニトリルとヒドラジドを、オキシ塩化リン(POCl3)などの脱水剤の存在下で反応させることで達成できます。
環化: 中間生成物は環化してオキサジアゾール環を形成します。
オクタヒドロシクロペンタ[c]ピロール部分の導入: この手順では、特定の条件下で、適切なシクロペンタン誘導体とオキサジアゾール中間体を反応させます。
塩酸塩の形成: 最後の手順では、塩酸で処理することにより、遊離塩基をその塩酸塩に変換します。
工業生産方法には、収量と純度を高めるためのこれらの手順の最適化、ならびに再結晶およびクロマトグラフィーなどの大規模反応器と精製技術の使用が含まれる場合があります。
化学反応の分析
5-{オクタヒドロシクロペンタ[c]ピロール-3a-イル}-3-フェニル-1,2,4-オキサジアゾール塩酸塩は、次を含むさまざまな化学反応を起こします :
酸化: この化合物は、過マンガン酸カリウム(KMnO4)や過酸化水素(H2O2)などの酸化剤を使用して酸化できます。
還元: 還元反応は、水素化リチウムアルミニウム(LiAlH4)や水素化ホウ素ナトリウム(NaBH4)などの還元剤を使用して実行できます。
置換: この化合物は、オキサジアゾール環またはフェニル基が他の官能基で置換される求核置換反応を起こすことができます。
加水分解: この化合物は、酸性または塩基性条件下で加水分解して、対応するカルボン酸およびアミン誘導体を生成できます。
これらの反応で使用される一般的な試薬および条件には、有機溶媒(例:エタノール、テトラヒドロフラン)、触媒(例:炭素上のパラジウム)、および特定の温度および圧力条件が含まれます。これらの反応から生成される主要な生成物は、使用される特定の試薬および条件によって異なります。
科学研究の応用
5-{オクタヒドロシクロペンタ[c]ピロール-3a-イル}-3-フェニル-1,2,4-オキサジアゾール塩酸塩は、幅広い科学研究の応用を持っています :
化学: これは、より複雑な分子の合成における構成要素として、およびさまざまな有機反応における試薬として使用されています。
生物学: この化合物は、抗菌性、抗真菌性、および抗ウイルス性など、潜在的な生物活性について研究されています。
医学: がんや感染症など、さまざまな病気の治療薬としての可能性を探求するための研究が進行中です。
産業: この化合物は、そのユニークな化学的特性により、ポリマーやコーティングなどの新素材の開発に使用されています。
科学的研究の応用
5-{Octahydrocyclopenta[c]pyrrol-3a-yl}-3-phenyl-1,2,4-oxadiazole hydrochloride has a wide range of scientific research applications :
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
5-{オクタヒドロシクロペンタ[c]ピロール-3a-イル}-3-フェニル-1,2,4-オキサジアゾール塩酸塩の作用機序には、特定の分子標的および経路との相互作用が含まれます 。オキサジアゾール環は、酵素や受容体と相互作用することが知られており、特定の生物学的プロセスの阻害または活性化につながります。フェニル基とオクタヒドロシクロペンタ[c]ピロール部分は、化合物の結合親和性と特異性に寄与します。関与する正確な分子標的と経路は、特定の用途と研究対象の生物系によって異なります。
類似の化合物との比較
5-{オクタヒドロシクロペンタ[c]ピロール-3a-イル}-3-フェニル-1,2,4-オキサジアゾール塩酸塩は、次のような他の類似の化合物と比較できます :
- 3-ベンジル-5-((3aR,6aR)-ヘキサヒドロシクロペンタ[c]ピロール-3a(1H)-イル)-1,2,4-オキサジアゾール塩酸塩
- 3-(4-クロロフェニル)-5-(((5-(4-フルオロフェニル)-1,3,4-オキサジアゾール-2-イル)チオ)メチル)-1,2,4-オキサジアゾール
- 2-[2-メチル-5-フェニル-1-(3,4,5-トリメトキシフェニル)-1H-ピロール-3-イル]-1,2,4-オキサジアゾール
これらの化合物は、オキサジアゾール環や芳香族基の存在など、類似の構造的特徴を共有しています。 5-{オクタヒドロシクロペンタ[c]ピロール-3a-イル}-3-フェニル-1,2,4-オキサジアゾール塩酸塩は、オクタヒドロシクロペンタ[c]ピロール部分とフェニル基の特定の組み合わせによりユニークであり、これらはその独特の化学的および生物学的特性に貢献しています。
類似化合物との比較
5-{Octahydrocyclopenta[c]pyrrol-3a-yl}-3-phenyl-1,2,4-oxadiazole hydrochloride can be compared with other similar compounds, such as :
- 3-benzyl-5-((3aR,6aR)-hexahydrocyclopenta[c]pyrrol-3a(1H)-yl)-1,2,4-oxadiazole hydrochloride
- 3-(4-chlorophenyl)-5-(((5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)methyl)-1,2,4-oxadiazole
- 2-[2-methyl-5-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrol-3-yl]-1,2,4-oxadiazole
These compounds share similar structural features, such as the oxadiazole ring and the presence of aromatic groups. this compound is unique due to its specific combination of the octahydrocyclopenta[c]pyrrol moiety and the phenyl group, which contribute to its distinct chemical and biological properties.
特性
分子式 |
C15H18ClN3O |
|---|---|
分子量 |
291.77 g/mol |
IUPAC名 |
5-(2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl)-3-phenyl-1,2,4-oxadiazole;hydrochloride |
InChI |
InChI=1S/C15H17N3O.ClH/c1-2-5-11(6-3-1)13-17-14(19-18-13)15-8-4-7-12(15)9-16-10-15;/h1-3,5-6,12,16H,4,7-10H2;1H |
InChIキー |
CBJBHUSVCBJUBU-UHFFFAOYSA-N |
正規SMILES |
C1CC2CNCC2(C1)C3=NC(=NO3)C4=CC=CC=C4.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


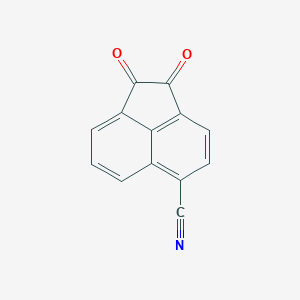
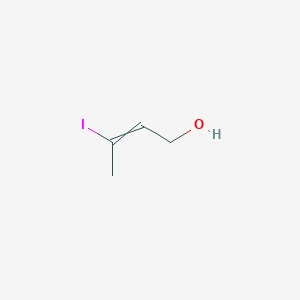
![{[(1-ethyl-3-methyl-1H-pyrazol-5-yl)methyl]sulfanyl}acetic acid](/img/structure/B11716761.png)
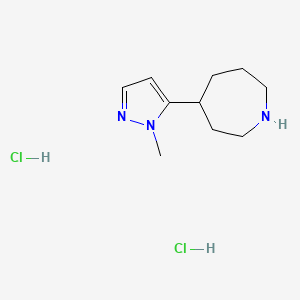
![bis(propan-2-yl) [(2R)-2-methylaziridin-1-yl]phosphonate](/img/structure/B11716765.png)
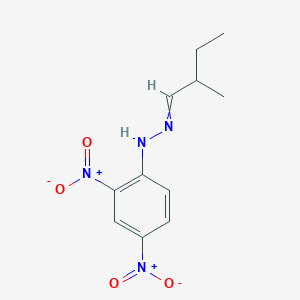



![5-bromo-1,3-dihydro-2H-benzo[d]azepin-2-one](/img/structure/B11716802.png)
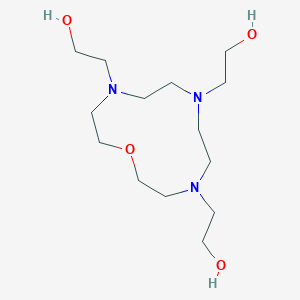

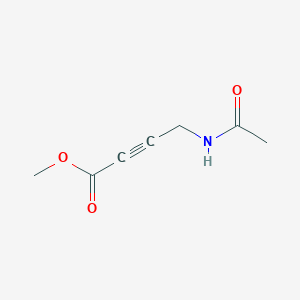
![N,N-dimethyl-N'-{2,2,2-trichloro-1-[(3-nitrophenyl)amino]ethyl}urea](/img/structure/B11716826.png)
